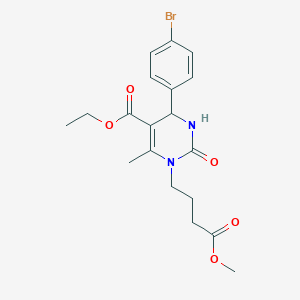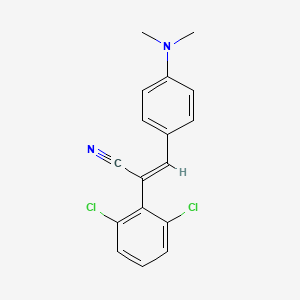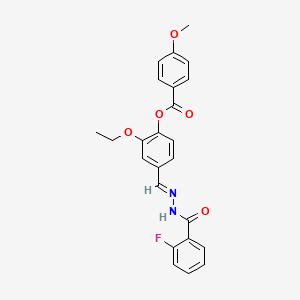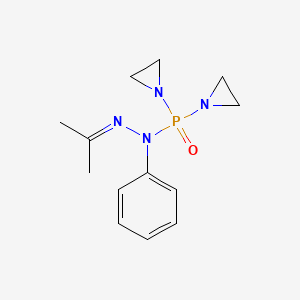
Ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SW02 is a potent activator of the ATPase activity of heat shock protein 70 (Hsp70). It has an effective concentration (EC50) of 150 micromolar. This compound is known to lead to the accumulation of both total tau and phosphorylated tau (pTau), making it a significant molecule in the study of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SW02 involves the reaction of 4-bromophenyl with ethoxycarbonyl and dihydropyrimidine derivatives. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with the compound being soluble up to 20 milligrams per milliliter in DMSO .
Industrial Production Methods: Industrial production methods for SW02 are not extensively documented.
化学反応の分析
Types of Reactions: SW02 primarily undergoes substitution reactions due to the presence of bromine in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving SW02 include DMSO, ethoxycarbonyl, and dihydropyrimidine derivatives. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving SW02 include various substituted derivatives that retain the core structure of the compound. These derivatives are often used in further studies to explore the biological activities of SW02 .
科学的研究の応用
SW02 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the activation of ATPase activity. In biology, SW02 is utilized to investigate the role of Hsp70 in protein folding and stability. In medicine, it is significant in the study of neurodegenerative diseases like Alzheimer’s disease, where it helps in understanding the accumulation of tau proteins. Industrially, SW02 is used in the development of new therapeutic agents targeting protein misfolding diseases .
作用機序
SW02 exerts its effects by specifically activating the ATPase activity of Hsp70. This activation leads to an increase in the stability and accumulation of tau proteins. The molecular targets of SW02 include the ATPase domain of Hsp70, which is crucial for its chaperone activity. The pathways involved in the mechanism of action of SW02 include the heat shock response pathway and the protein folding pathway .
類似化合物との比較
Similar Compounds: Similar compounds to SW02 include other Hsp70 activators such as YM-1 and BGP-15. These compounds also target the ATPase activity of Hsp70 but differ in their chemical structures and specific activities .
Uniqueness of SW02: What sets SW02 apart from other similar compounds is its high specificity and potency in activating Hsp70. Its ability to lead to the accumulation of both total tau and phosphorylated tau makes it a unique tool in the study of neurodegenerative diseases. Additionally, SW02’s relatively high solubility in DMSO and its stability under various storage conditions further enhance its utility in research .
特性
CAS番号 |
1010820-68-4 |
|---|---|
分子式 |
C19H23BrN2O5 |
分子量 |
439.3 g/mol |
IUPAC名 |
ethyl 6-(4-bromophenyl)-3-(4-methoxy-4-oxobutyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23BrN2O5/c1-4-27-18(24)16-12(2)22(11-5-6-15(23)26-3)19(25)21-17(16)13-7-9-14(20)10-8-13/h7-10,17H,4-6,11H2,1-3H3,(H,21,25) |
InChIキー |
YFZRMRYVWWUQME-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Br)CCCC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)



![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)
![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040066.png)


